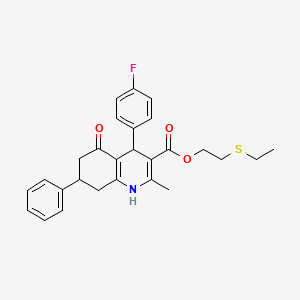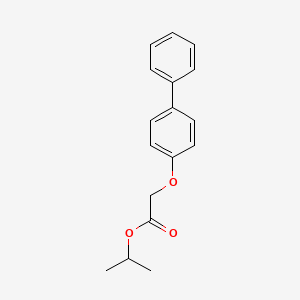![molecular formula C17H24ClNO6 B4967740 4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine oxalate](/img/structure/B4967740.png)
4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine oxalate, also known as CM976, is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It is a non-steroidal compound that has shown promising results in scientific research for its potential application in various fields, including medicine, sports, and agriculture.
Mecanismo De Acción
4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine oxalate works by selectively binding to androgen receptors in the body, which are responsible for regulating muscle and bone growth. This selective binding allows 4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine oxalate to target specific tissues, such as muscle and bone, while avoiding other tissues, such as the prostate gland, which can be affected by traditional anabolic steroids. This makes 4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine oxalate a potentially safer and more effective alternative to traditional steroids.
Biochemical and Physiological Effects
Scientific research has shown that 4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine oxalate can increase muscle mass and strength in both animals and humans. It has also been shown to improve bone density and reduce the risk of fractures. In addition, 4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine oxalate has been shown to have a positive effect on lipid metabolism, which can improve overall health and reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine oxalate for lab experiments is its selectivity for androgen receptors, which allows for targeted research on specific tissues and functions. However, one limitation is that its long-term effects on the body are still unknown, and further research is needed to fully understand its potential risks and benefits.
Direcciones Futuras
There are many potential future directions for research on 4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine oxalate. One area of interest is in the development of new treatments for muscle and bone-related conditions, such as sarcopenia and osteoporosis. Another area of interest is in the development of new performance-enhancing drugs for sports, which could potentially replace traditional steroids. Additionally, further research is needed to fully understand the potential risks and benefits of 4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine oxalate, including its long-term effects on the body.
Métodos De Síntesis
The synthesis of 4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine oxalate involves the reaction of 2-chloro-4-methylphenol with 1,4-dibromobutane to form 4-(2-chloro-4-methylphenoxy)butyl bromide. The bromide is then reacted with morpholine to obtain the final product, 4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine oxalate, in the form of an oxalate salt.
Aplicaciones Científicas De Investigación
4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine oxalate has been extensively studied for its potential application in various fields. In medicine, it has shown promising results in the treatment of muscle wasting, osteoporosis, and other conditions that affect muscle and bone health. In sports, it has been proposed as a performance-enhancing drug due to its ability to increase muscle mass and strength without the negative side effects associated with traditional anabolic steroids. In agriculture, it has been studied as a growth promoter for livestock and as a potential alternative to traditional hormone-based growth promoters.
Propiedades
IUPAC Name |
4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2.C2H2O4/c1-13-4-5-15(14(16)12-13)19-9-3-2-6-17-7-10-18-11-8-17;3-1(4)2(5)6/h4-5,12H,2-3,6-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEFJXPBKFSBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2CCOCC2)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Chloro-4-methylphenoxy)butyl]morpholine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4967671.png)
![2-[(3-cyclopropyl-1-phenylpropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4967673.png)
![1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B4967683.png)
![2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4967691.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone](/img/structure/B4967696.png)
![(2,6-dichloro-4-{[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4967701.png)
![N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B4967706.png)
![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B4967710.png)
![3,6'-dimethyl-4-oxo-3,4-dihydrospiro[1,3-benzoxazine-2,2'-chromene]-8'-carbaldehyde](/img/structure/B4967727.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,3-dichlorophenyl)acetamide]](/img/structure/B4967732.png)

![4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B4967763.png)
